molecular formula C22H20N2O B5732571 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol CAS No. 5573-17-1

2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol

Cat. No.: B5732571
CAS No.: 5573-17-1
M. Wt: 328.4 g/mol
InChI Key: PAZTZBSCQOVZSR-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the benzimidazole moiety with a diphenylethanol group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol typically involves the reaction of 1-methyl-1H-benzimidazole with diphenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzimidazole ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-24-20-15-9-8-14-19(20)23-21(24)16-22(25,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,25H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZTZBSCQOVZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971109
Record name 2-(1-Methyl-1H-benzimidazol-2-yl)-1,1-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5573-17-1
Record name 2-(1-Methyl-1H-benzimidazol-2-yl)-1,1-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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